molecular formula C18H23IN2 B148791 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide CAS No. 105802-46-8

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide

Cat. No. B148791
CAS RN: 105802-46-8
M. Wt: 394.3 g/mol
InChI Key: WIPKWLIHFGTFQV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is a type of hemicyanine dye . It can be used as a fluorescence probe . Its fluorescent property can be tuned by adjusting the pH of the solution . It has been used as a substrate to study catecholamine transporters in addition to OCT1 and OCT2 .


Molecular Structure Analysis

The molecular formula of 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is C16H19IN2 . Its molecular weight is 366.24 . The compound appears as a red solid .


Chemical Reactions Analysis

The compound has been used in the study of organic cation transporters (OCTs) in BeWo cells . It has also been used in screening for the conformational stability, colloidal stability, and subtle pretransition dynamics of protein structures during early formulation development .


Physical And Chemical Properties Analysis

The compound has a melting point of 254-256 °C (lit.) . Its maximum extinction is at 475 nm .

Scientific Research Applications

Comprehensive Analysis of 4-(4-Diethylaminostyryl)-1-methylpyridinium Iodide Applications

Staining of Living Monoaminergic Neurons: 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide, also known as 4-di-2-Asp, is used as a fluorescent ligand for membrane transporters of monoamines. This allows for the staining of living monoaminergic neurons, providing new opportunities for studying these types of neurons .

2. Imaging in Glioma and Glial Cells The compound is also utilized in imaging benchmarks where its addition to the incubation medium leads to quick accumulation of fluorescence in glioma cells during early developmental stages and in astrocytes, but not in neurons. This enables immediate investigation using confocal or fluorescence microscopy .

3. Functional Studies of Organic Cation Transporters (OCTs) 4-di-2-Asp serves as a fluorescent marker for functional studies of OCTs, especially in the placenta. This aids in understanding the mechanisms of transport processes, which can improve the safety and efficacy of drug delivery during pregnancy .

Staining Presynaptic Nerve Terminals: This compound is a cationic mitochondrial dye used for staining presynaptic nerve terminals independent of neuronal activity. It’s known for its non-toxicity and specificity for neuromuscular junctions across various species .

Fluorescent Labelling of Nerve Terminals: The dye stains living neuromuscular terminals without causing evident damage, making it a valuable tool for observing the structure and function of nerve terminals over time .

Non-toxicity and Resistance to Bleaching: Further studies have shown that 4-di-2-Asp is unusually resistant to bleaching and does not have a lasting effect on the structure or function of motor nerve terminals, highlighting its potential for long-term studies .

Mechanism of Action

Target of Action

The primary targets of 4-di-2-Asp are monoaminergic neurons . These neurons play a key role in the regulation of the most important functions of the brain and internal organs . The compound has also been used to stain mitochondria of live cells .

Mode of Action

4-di-2-Asp is a fluorescent ligand of membrane transporters of monoamines . It allows staining of living monoaminergic neurons . This compound is also a substrate for OCT1 and OCT2 , which are organic cation transporters.

Biochemical Pathways

The compound interacts with the biochemical pathways of monoaminergic neurons . These neurons are involved in the exchange of monoamines between the cerebrospinal fluid and the brain . The compound’s interaction with these neurons can be used to map their topography and describe their phenotype .

Pharmacokinetics

It is known that the compound can stain living dopaminergic neurons in a primary culture of the mouse embryonic mesencephalon . This suggests that the compound can cross cell membranes and interact with its targets within the cell.

Result of Action

The action of 4-di-2-Asp results in the staining of living monoaminergic neurons . This allows for the study of these neurons’ topography and functional activity . The compound has also been used to stain mitochondria of live cells , indicating its ability to interact with these organelles.

Action Environment

The action of 4-di-2-Asp can be influenced by environmental factors such as temperature . For example, the protonation degree of DMAP derivatives, from which 4-di-2-Asp is derived, has been found to be significantly impacted by temperature .

Safety and Hazards

Personal protective equipment/face protection should be worn when handling this compound. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided .

Future Directions

The compound has been used in the development of photofunctional materials . It has also been proposed for use in in vivo detection of monoaminergic neurons . These applications suggest potential future directions for the use of this compound.

properties

IUPAC Name

N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPKWLIHFGTFQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909746
Record name N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide

CAS RN

105802-46-8
Record name 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105802-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Diethylaminostyryl)-N-methylpyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105802468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
Reactant of Route 2
Reactant of Route 2
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
Reactant of Route 3
Reactant of Route 3
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.